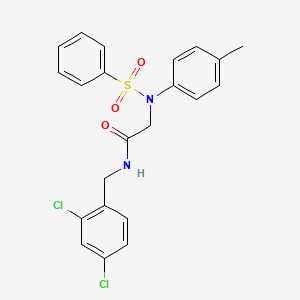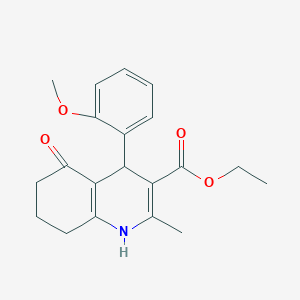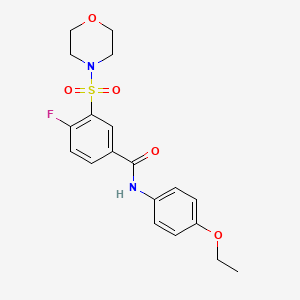![molecular formula C15H11N3O5S B4944545 3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)
3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, commonly known as NBD-Cl, is a fluorescent probe used in scientific research. It is a small molecule that can be used to label proteins, peptides, and other biomolecules. The compound is widely used in biochemistry, cell biology, and other areas of life sciences research.
作用機序
The mechanism of action of NBD-Cl is based on its ability to fluoresce. When the compound is excited by light of a specific wavelength, it emits light at a different wavelength. This fluorescence can be detected using a fluorescence microscope or other equipment. The intensity of the fluorescence can be used to measure the amount of labeled biomolecule present in a sample.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is a small molecule that is rapidly cleared from the body and does not accumulate in tissues.
実験室実験の利点と制限
One of the main advantages of NBD-Cl is its versatility. It can be used to label a wide range of biomolecules, making it a valuable tool for researchers in many different fields. Additionally, NBD-Cl is relatively easy to use and can be synthesized in a laboratory using standard techniques.
However, there are also some limitations to the use of NBD-Cl. One of the main limitations is that it requires a fluorescence microscope or other specialized equipment to detect the fluorescence. This can be expensive and may not be available in all laboratories. Additionally, NBD-Cl labeling can be difficult to quantify accurately, particularly in complex samples.
将来の方向性
There are many potential future directions for the use of NBD-Cl in scientific research. One area of interest is in the development of new labeling techniques that can be used to study protein-protein interactions and other complex biological processes. Another potential application is in the development of new diagnostic tools for diseases such as cancer, where the ability to label specific biomolecules could be used to detect early-stage disease. Finally, there is also interest in the development of new fluorescent probes that can be used in conjunction with NBD-Cl to provide more detailed information about the behavior of biomolecules in living cells.
Conclusion:
In conclusion, NBD-Cl is a valuable tool for scientific research. Its ability to label a wide range of biomolecules makes it a versatile probe that can be used in many different fields. While there are some limitations to its use, NBD-Cl is a well-established compound that has been used in scientific research for many years. With continued research and development, it is likely that NBD-Cl will continue to be an important tool for studying the behavior of biomolecules in living cells.
合成法
The synthesis of NBD-Cl involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with aminothiophenol to form the final product, NBD-Cl. The synthesis of NBD-Cl is a well-established procedure and can be carried out in a laboratory using standard techniques.
科学的研究の応用
NBD-Cl is a versatile probe that can be used in a variety of scientific research applications. One of its primary uses is in the labeling of proteins and peptides. It can be attached to specific amino acid residues in proteins, allowing researchers to study the behavior of these molecules in living cells. NBD-Cl can also be used to label lipids and other biomolecules.
特性
IUPAC Name |
3-[(2-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S/c19-13(11-6-1-2-7-12(11)18(22)23)17-15(24)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKNFYNGWOXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![1,3-dimethyl-5-(3,4,5-trimethoxyphenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4944467.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)

![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)




![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)

![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)